molecular formula C8H6BrFO2 B1280886 5-Bromo-2-fluoro-4-methoxybenzaldehyde CAS No. 473417-48-0

5-Bromo-2-fluoro-4-methoxybenzaldehyde

Cat. No. B1280886
M. Wt: 233.03 g/mol
InChI Key: MUHOGOFEMSTOPZ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methoxybenzaldehyde is an organic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also an aryl fluorinated building block .


Synthesis Analysis

This compound can be synthesized from 2-bromo-5-fluorotoluene with N-bromosuccinimide . It has potential as a starting material for the synthesis of various fluorinated compounds. It can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-fluoro-4-methoxybenzaldehyde is C8H6BrFO2 . The molecular weight is 233.03 g/mol .


Chemical Reactions Analysis

The spectral properties of 5-Bromo-2-methoxybenzaldehyde have been studied . It has been used in the preparation of trans-5-bromo-2-methoxybenzylidenecyanoacetic acid . It may also be used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione .


Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-4-methoxybenzaldehyde is a solid . Its melting point is 116-119 °C . The density is 1.71 g/mL at 25 °C .

Scientific Research Applications

Application 1: Preparation of trans-5-bromo-2-methoxybenzylidenecyanoacetic acid

  • Summary of the Application : 5-Bromo-2-methoxybenzaldehyde is used in the preparation of trans-5-bromo-2-methoxybenzylidenecyanoacetic acid .
  • Methods of Application : The specific experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 2: Synthesis of 4-bromo-2-methoxybenzaldehyde

  • Summary of the Application : A new synthesis of 4-bromo-2-methoxybenzaldehyde is reported from 1,4 dibromo 2-fluorobenzene .
  • Methods of Application : First, 2-fluoro-4-bromobenzaldehyde is prepared through metal halogen exchange and formylation with a formyl source at 0° C. After crystallization, this intermediate is reacted with methanol in the presence of potassium carbonate. Subsequently, 4-bromo-2-methoxy-benzaldehyde is crystallized .
  • Results or Outcomes : The synthesis process yields 4-bromo-2-methoxybenzaldehyde .

Application 3: Synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione

  • Summary of the Application : 5-Fluoro-2-methoxybenzaldehyde, which can be derived from 5-Bromo-2-fluoro-4-methoxybenzaldehyde, is used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione .
  • Methods of Application : The specific experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 4: Synthesis of 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin

  • Summary of the Application : 2-Fluoro-5-methoxybenzaldehyde, which can be derived from 5-Bromo-2-fluoro-4-methoxybenzaldehyde, is used in the synthesis of 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin .
  • Methods of Application : The specific experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 5: Synthesis of Fluorine Containing 2,4,5-Trisubstituted Imidazole

  • Summary of the Application : 2-Fluoro-4-methoxybenzaldehyde, which can be derived from 5-Bromo-2-fluoro-4-methoxybenzaldehyde, is used in the synthesis of fluorine containing 2,4,5-trisubstituted imidazole .
  • Methods of Application : The specific experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Application 6: Spectral Properties Study

  • Summary of the Application : The spectral properties of 5-bromo-2-methoxybenzaldehyde (BMB) are studied using density functional theory (DFT) employing B3LYP/6-311++G (d) and B3LYP/6-311++G (d,p) levels of theory .
  • Methods of Application : The specific experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral . It may cause skin and eye irritation, and may be harmful if swallowed . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

5-bromo-2-fluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHOGOFEMSTOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479676
Record name 5-BROMO-2-FLUORO-4-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-4-methoxybenzaldehyde

CAS RN

473417-48-0
Record name 5-BROMO-2-FLUORO-4-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-fluoro-4-methoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8.4 g of 1-bromo-4-fluoro-2-methoxy-benzene obtained in Production Example II-1-a was dissolved in 200 ml of dichloromethane. 21 ml of titanium tetrachloride and 5.6 ml of dichloromethyl methyl ether were added at 0° C. in nitrogen atmosphere, followed by stirring at room temperature for 4.5 hours. Then, the reaction mixture was gradually poured onto ice-water, and extracted with diethyl ether for two times. The organic layer was sequentially washed with each one portion of water, saturated aqueous sodium hydrogencarbonate solution and water, dried over magnesium sulfate and the solvent was evaporated, to give 9.44 g of the title compound as white crystals.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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